molecular formula C22H17F12NO B12827756 2alpha-[Bis[3,5-bis(trifluoromethyl)phenyl](methoxy)methyl]pyrrolidine

2alpha-[Bis[3,5-bis(trifluoromethyl)phenyl](methoxy)methyl]pyrrolidine

Cat. No.: B12827756
M. Wt: 539.4 g/mol
InChI Key: RYJLVSIPISGUEB-KRWDZBQOSA-N
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Description

2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, making it a valuable tool in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine typically involves the reaction of pyrrolidine with bis[3,5-bis(trifluoromethyl)phenyl]methanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium methoxide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine involves its ability to act as a catalyst in various chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it an effective catalyst for promoting bond-forming reactions. The compound can stabilize transition states and intermediates through hydrogen bonding and other interactions, facilitating the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2alpha-Bis[3,5-bis(trifluoromethyl)phenylmethyl]pyrrolidine apart is its specific configuration and the presence of methoxy groups, which can influence its reactivity and selectivity in different reactions. This makes it a versatile and valuable compound in various fields of research .

Properties

Molecular Formula

C22H17F12NO

Molecular Weight

539.4 g/mol

IUPAC Name

(2S)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine

InChI

InChI=1S/C22H17F12NO/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34/h5-10,17,35H,2-4H2,1H3/t17-/m0/s1

InChI Key

RYJLVSIPISGUEB-KRWDZBQOSA-N

Isomeric SMILES

COC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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